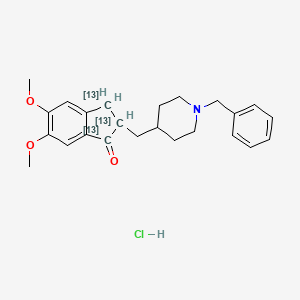
4-Iodobenzyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodobenzyl isothiocyanate is an organic compound with the molecular formula C8H6INS. It belongs to the class of isothiocyanates, which are known for their diverse biological activities. This compound is characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to an isothiocyanate functional group. Isothiocyanates are derived from glucosinolates, secondary metabolites found in cruciferous vegetables .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Iodobenzyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 4-iodobenzylamine with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{4-Iodobenzylamine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of isothiocyanates often involves the use of primary amines and carbon disulfide (CS2) in the presence of a base such as triethylamine. The resulting dithiocarbamate intermediate is then decomposed using tosyl chloride to yield the desired isothiocyanate .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodobenzyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines under mild conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Thioureas: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions
Applications De Recherche Scientifique
4-Iodobenzyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles and thioureas.
Biology: Studied for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cells.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of agrochemicals and as a reagent in biochemical assays
Mécanisme D'action
The mechanism of action of 4-iodobenzyl isothiocyanate involves its highly reactive electrophilic isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to apoptosis in cancer cells. It also modulates various signaling pathways, including the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which is involved in the cellular antioxidant response .
Comparaison Avec Des Composés Similaires
- Benzyl isothiocyanate
- Phenyl isothiocyanate
- Phenethyl isothiocyanate
- Sulforaphane
Comparison: 4-Iodobenzyl isothiocyanate is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity compared to other isothiocyanates. For example, sulforaphane, derived from broccoli, is well-known for its antioxidant properties, while this compound has shown promising anticancer activity .
Propriétés
Numéro CAS |
3694-49-3 |
|---|---|
Formule moléculaire |
C8H6INS |
Poids moléculaire |
275.11 g/mol |
Nom IUPAC |
1-iodo-4-(isothiocyanatomethyl)benzene |
InChI |
InChI=1S/C8H6INS/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 |
Clé InChI |
QMNNXEXDGXWBME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN=C=S)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)

![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)







